2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole
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Overview
Description
The compound “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole” is a complex organic molecule that contains several functional groups. These include a piperazine ring, a benzo[d]thiazole ring, a methylsulfonyl group, and a chloro-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the benzo[d]thiazole ring would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the piperazine ring might undergo reactions with acids or bases, while the chloro-methylphenyl group might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For example, the presence of a piperazine ring might make the compound basic, while the chloro-methylphenyl group might make it somewhat polar .Scientific Research Applications
Synthesis and Microbial Studies
A study focused on the synthesis and microbial studies of new pyridine derivatives, including compounds structurally related to 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole, demonstrated antibacterial and antifungal activities. The synthesis process involved electrophilic complex formation and condensation reactions, yielding products screened for their microbial inhibitory properties (Patel & Agravat, 2007).
Antiproliferative Activity
Another significant application is in the field of cancer research, where benzothiazole derivatives were synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines. Certain analogs demonstrated potent activity, suggesting their potential as chemotherapeutic agents (Al-Soud et al., 2008).
Antimicrobial Evaluation of Novel Systems
The synthesis and antimicrobial evaluation of novel thiazolo[4,3-b][1,3,4]thiadiazole systems revealed compounds with considerable antimicrobial agent potential. This research showcases the compound's versatility in developing new antimicrobial agents (Hamama et al., 2017).
Dual Inhibitors for Metabolic Stability
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed modifications to improve metabolic stability, highlighting the compound's relevance in enhancing drug efficacy and safety (Stec et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-methylsulfonyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-13-3-4-14(20)11-17(13)22-7-9-23(10-8-22)19-21-16-6-5-15(27(2,24)25)12-18(16)26-19/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVRIMDVQUWYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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